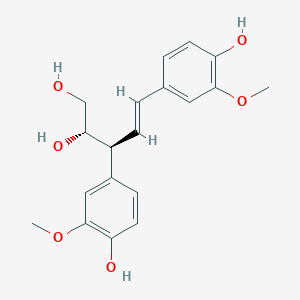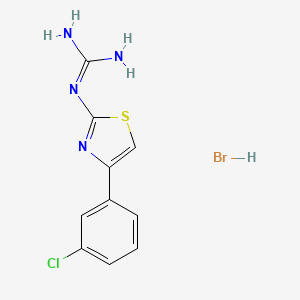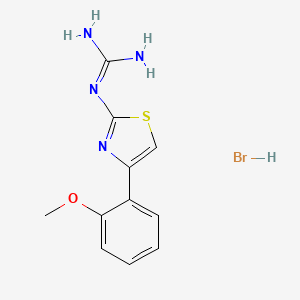
Metasequirin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metasequirin D is a natural product found in the plant Metasequoia glyptostroboides . It is classified as a phenylpropanoid, a type of organic compound that is derived from phenylalanine . The molecular formula of this compound is C19H22O6, and it has a molecular weight of 346.37440 g/mol . This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Applications De Recherche Scientifique
Metasequirin D has a wide range of scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metasequirin D is typically isolated from natural sources, specifically from the heartwood of Sequoia sempervirens . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The plant material is air-dried and powdered before being subjected to solvent extraction .
Industrial Production Methods
Currently, there are no large-scale industrial synthesis methods reported for this compound. The compound is primarily obtained through extraction from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions
Metasequirin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Mécanisme D'action
The mechanism of action of Metasequirin D involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Metasequirin D is unique compared to other phenylpropanoids due to its specific structure and biological activities. Similar compounds include:
Metasequirin E: Another phenylpropanoid with similar biological activities but different structural features.
Metasequirin F: Known for its anti-inflammatory properties, it shares some structural similarities with this compound.
This compound stands out due to its potent antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(E,2S,3S)-3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3/b6-3+/t14-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEHETRPHUXAHR-ORCRKBFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[C@@H](C2=CC(=C(C=C2)O)OC)[C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What can you tell us about the structure of Metasequirin D, and was its absolute configuration determined?
A1: Unfortunately, the provided research abstract [] only states that this compound (along with Metasequirins E and F) is a novel norlignan isolated from Metasequoia glyptostroboides. While the study mentions that structures of new compounds were determined by spectroscopic data analysis, it specifically states that the absolute configuration was only established for Metasequirin F using the modified Mosher method. Therefore, details regarding the molecular formula, weight, spectroscopic data, and absolute configuration of this compound are not available in this abstract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



